6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride
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Overview
Description
6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride is a chemical compound with the molecular formula C11H10ClFN2O. It is a derivative of pyridine and is characterized by the presence of a fluorophenoxy group attached to the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride typically involves the reaction of 4-fluorophenol with 3-chloropyridine in the presence of a base to form 6-(4-Fluorophenoxy)pyridin-3-amine. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or recrystallization techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives of the original compound .
Scientific Research Applications
6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenoxy)pyridin-3-amine hydrochloride
- 6-(4-Bromophenoxy)pyridin-3-amine hydrochloride
- 6-(4-Methylphenoxy)pyridin-3-amine hydrochloride
Uniqueness
6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its binding affinity to molecular targets. This makes it a valuable compound in various research applications compared to its analogs with different substituents .
Properties
IUPAC Name |
6-(4-fluorophenoxy)pyridin-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O.ClH/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11;/h1-7H,13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUQTMORHVODRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)N)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40638104 |
Source
|
Record name | 6-(4-Fluorophenoxy)pyridin-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40638104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31011-28-6 |
Source
|
Record name | NSC131635 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131635 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-(4-Fluorophenoxy)pyridin-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40638104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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